6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
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Description
6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.307. The purity is usually 95%.
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Biological Activity
The compound 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a synthetic organic molecule with potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O4
- Molar Mass : 303.33 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The compound includes a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the (2-methylpropan-2-yl)oxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. For instance:
- A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Naphthyridine Derivative | S. aureus | 32 µg/mL |
6-Naphthyridine Derivative | E. coli | 64 µg/mL |
Anti-cancer Activity
Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells:
- In vitro studies demonstrated that such compounds could reduce cell viability in human cancer cell lines by promoting programmed cell death .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF7 | 15 | Cell cycle arrest |
Case Studies
- Case Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of naphthyridine derivatives found that modifications to the side chains significantly impacted their effectiveness against resistant strains . The study highlighted the importance of structural optimization in enhancing biological activity.
- Case Study on Anticancer Effects : Another study focused on the anticancer potential of naphthyridine derivatives revealed that specific substitutions at the naphthyridine core increased cytotoxicity against breast cancer cells . The findings suggested a correlation between structural complexity and biological effectiveness.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)8(12(18)19)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYHIRYZPFCUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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